molecular formula C10H11N3O2S B14036946 N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide

N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide

Cat. No.: B14036946
M. Wt: 237.28 g/mol
InChI Key: UFNFLIMHSKAVCJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrido[3,2-b][1,4]thiazine core, which is a fused ring system containing nitrogen and sulfur atoms. The presence of the N,N-dimethyl and carboxamide groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Mannich reaction, where a phenol, a primary amine, and an aldehyde are used as starting materials . The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired thiazine ring.

Another important synthetic route involves the condensation of ortho-aminomethylphenol with an aldehyde or ketone in the presence of catalysts such as tin(IV) chloride or methyltrichlorosilane . This method allows for the efficient formation of the thiazine ring under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions or other condensation reactions using automated reactors and continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and sulfur atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazine compounds.

Scientific Research Applications

N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its potential pharmacological properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

N,N-dimethyl-3-oxo-4H-pyrido[3,2-b][1,4]thiazine-6-carboxamide

InChI

InChI=1S/C10H11N3O2S/c1-13(2)10(15)6-3-4-7-9(11-6)12-8(14)5-16-7/h3-4H,5H2,1-2H3,(H,11,12,14)

InChI Key

UFNFLIMHSKAVCJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC2=C(C=C1)SCC(=O)N2

Origin of Product

United States

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